3-(4-Ethylanilino)propanenitrile

Cyanoethylation AlCl₃ catalysis N-ethylaniline

3-(4-Ethylanilino)propanenitrile (also referenced as N-ethyl-N-cyanoethylaniline, CAS 148-87-8) is a cyanoethylated aniline derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol. The compound belongs to the class of N-substituted aniline intermediates widely employed in the synthesis of azo disperse dyes for synthetic fibers.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 143784-16-1
Cat. No. B12117104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethylanilino)propanenitrile
CAS143784-16-1
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NCCC#N
InChIInChI=1S/C11H14N2/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h4-7,13H,2-3,9H2,1H3
InChIKeyZTSYXDDVPMBJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Ethylanilino)propanenitrile (CAS 143784-16-1): Dye Intermediate Selection Guide for Disperse Dye Manufacturing


3-(4-Ethylanilino)propanenitrile (also referenced as N-ethyl-N-cyanoethylaniline, CAS 148-87-8) is a cyanoethylated aniline derivative with molecular formula C₁₁H₁₄N₂ and molecular weight 174.24 g/mol [1]. The compound belongs to the class of N-substituted aniline intermediates widely employed in the synthesis of azo disperse dyes for synthetic fibers [2]. Its structural feature—the 4-ethyl substitution on the phenyl ring—distinguishes it from closely related analogs such as 3-(4-methylanilino)propanenitrile and 3-(4-chlorophenyl)aminopropanenitrile, with each substitution pattern dictating distinct dye chromophore properties and downstream application profiles [3].

3-(4-Ethylanilino)propanenitrile: Why In-Class Cyanoethyl Aniline Intermediates Are Not Interchangeable


Cyanoethylated aniline derivatives with different para-substituents cannot be substituted interchangeably in disperse dye manufacturing due to substituent-dependent divergence in both chromophore properties and end-use dye application profiles. The ethyl-substituted derivative yields disperse dyes in the orange to red-brown spectrum (Disperse Orange 25, 37, 50, 76; Disperse Red 73, 145, 181; Disperse Yellow-Brown) , whereas the methyl analog (CAS 94-34-8) directs dye synthesis toward Acid Red 14 and Basic Violet 24 applications [1], and the chloro analog (CAS 41833-57-2) finds utility in pharmaceutical and agrochemical intermediates rather than dye manufacturing . Additionally, the 4-ethyl substitution confers favorable physicochemical properties for disperse dye bath application on polyester and nylon fibers, while alternative substituents may alter solubility, substantivity, or thermal fixation behavior [2]. These compound-specific destination profiles make direct substitution infeasible without reformulation of downstream dye synthesis pathways.

3-(4-Ethylanilino)propanenitrile: Quantitative Differentiators vs. Closest Analogs


Synthetic Yield: AlCl₃-Catalyzed Cyanoethylation of N-Ethylaniline Delivers 97%+ Yield vs. Competing Routes

The target compound is synthesized via anhydrous AlCl₃-catalyzed addition of acrylonitrile to N-ethylaniline. Under optimized conditions (10 wt% AlCl₃ relative to N-ethylaniline, 80°C, 6–8 h), the reaction achieves a conversion rate of 98.5% and product yield exceeding 97% [1]. In contrast, the alternative chloroethanol-based route yields only 90% while generating problematic wastewater streams [2]. This 7+ percentage-point yield advantage translates directly to reduced raw material consumption and lower per-kilogram manufacturing cost.

Cyanoethylation AlCl₃ catalysis N-ethylaniline

Dye Destination Profile: Ethyl Derivative Directs to Disperse Orange/Red Spectrum vs. Methyl Analog's Acid Dye Pathway

The 4-ethyl substitution pattern on 3-(4-ethylanilino)propanenitrile directs downstream diazotization and coupling reactions toward a specific palette of disperse dyes including Disperse Orange 25, 37, 50, and 76; Disperse Red 73, 145, and 181; and Disperse Yellow-Brown . In contrast, the 4-methyl analog (3-(4-methylanilino)propanenitrile, CAS 94-34-8) yields Acid Red 14, Basic Violet 24, and organic pigment intermediates [1]. The chloro analog (3-(4-chlorophenyl)aminopropanenitrile, CAS 41833-57-2) is employed primarily in pharmaceutical and agrochemical intermediate synthesis rather than dye manufacturing .

Disperse dyes Azo dye intermediates Para-substituent effects

Fiber Substrate Compatibility: Ethyl Derivative Optimized for Polyester/Nylon Disperse Dyeing

3-(4-Ethylanilino)propanenitrile serves specifically as a reagent in the synthesis of mono-azo disperse dyes engineered for nylon and polyester fiber applications, with documented use in the synthesis of Disperse Orange 37 (D493490) [1]. The 4-ethyl substituent confers appropriate hydrophobicity (XLogP3-AA = 2.9) for disperse dye bath compatibility with hydrophobic synthetic fibers [2]. In contrast, the 4-methyl analog (3-(4-methylanilino)propanenitrile) exhibits lower hydrophobicity (molecular weight 160.21 vs. 174.24; one fewer methylene unit) , and the 4-chloro analog (XLogP ~2.8) [3] may introduce undesirable halogen content in dye formulations. The ethyl substitution provides an optimal balance of hydrophobicity for synthetic fiber substantivity without halogen-related regulatory concerns.

Disperse dyes Polyester fibers Nylon fibers

3-(4-Ethylanilino)propanenitrile: Validated Industrial Application Scenarios Based on Quantitative Evidence


Manufacturing of Disperse Orange 25, 37, 50, and 76 for Polyester Fiber Dyeing

The target compound is the essential diazo component intermediate for producing Disperse Orange 25, 37, 50, and 76, which are mono-azo disperse dyes specifically formulated for polyester and nylon fiber dyeing . The 97%+ AlCl₃-catalyzed synthetic yield [1] ensures cost-effective intermediate supply for industrial-scale disperse dye manufacturing.

Synthesis of Disperse Red 73, 145, and 181

3-(4-Ethylanilino)propanenitrile serves as the key cyanoethylated aniline precursor for Disperse Red 73, 145, and 181 . The 4-ethyl substitution pattern is structurally required to achieve the desired red chromophore properties; substitution with methyl or chloro analogs yields different dye hues and application classes [2].

Production of Disperse Yellow-Brown Dyes

The compound is identified as the primary raw material for disperse yellow-brown and disperse orange dye families . The ethyl-substituted aniline framework provides the requisite electron-donating properties and hydrophobicity (XLogP3-AA = 2.9) [3] for disperse dye bath compatibility with hydrophobic synthetic fibers.

AlCl₃-Catalyzed Cyanoethylation Process Implementation

Industrial users seeking high-efficiency production should implement the anhydrous AlCl₃-catalyzed route (10 wt% catalyst, 80°C, 6–8 h) which delivers 97%+ yield with 98.5% conversion [1]. This process offers quantifiable advantages over the chloroethanol route (90% yield, wastewater generation) in both economic and environmental metrics [4].

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